Cas no 1401066-79-2 (Bms-906024)

Bms-906024 structure
Bms-906024 structure
Product name:Bms-906024
CAS No:1401066-79-2
MF:C26H26F6N4O3
Molecular Weight:556.500067234039
CID:2170076
PubChem ID:329774361

Bms-906024 化学的及び物理的性質

名前と識別子

    • Bms-906024
    • (2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide
    • (2R,3S)-N1-[(3S)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-butanediamide
    • BMS 906024
    • DTXCID8083725
    • OSUGACESTAT [INN]
    • 1401066-79-2
    • N'-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide
    • Osugacestat (USAN/INN)
    • AL 101
    • D12235
    • DRL23N424R
    • CHEMBL4297269
    • Z3041519902
    • CS-0008191
    • UNII-DRL23N424R
    • AKOS040741390
    • Q15408421
    • CHEBI:131164
    • DTXSID30161234
    • Osugacestat
    • (2R,3S)-N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide
    • WHO 11648
    • (2R,3S)-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo(e)(1,4)diazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide
    • NS00073292
    • DA-71590
    • BM0018
    • Butanediamide, N1-((3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluorophenyl)-, (2R,3S)-
    • DB12006
    • NSC780812
    • AL-101
    • (2R,3S)-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide
    • BMS906024
    • BMS-906024, >=98% (HPLC)
    • BM-0018
    • BB162475
    • MS-30138
    • SCHEMBL12543868
    • (2R,3S)-N1-((3S)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-2,3-BIS(3,3,3-TRIFLUOROPROPYL)BUTANEDIAMIDE
    • AL101
    • BUTANEDIAMIDE, N1-((3S)-2,3-DIHYDRO-1-METHYL-2-OXO-5-PHENYL-1H-1,4-BENZODIAZEPIN-3-YL)-2,3-BIS(3,3,3-TRIFLUOROPROPYL)-, (2R,3S)-
    • EX-A9109
    • Butanediamide, N1-[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2R,3S)-
    • BMS 906024 [WHO-DD]
    • AYOUDDAETNMCBW-GSHUGGBRSA-N
    • GS/pan-Notch Inhibitor AL101
    • HY-15670
    • NSC-780812
    • (2R,3S)-N-((3S)-1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide
    • Osugacestat [USAN]
    • MFCD24849414
    • (2R,3S)-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide
    • MDL: MFCD24849414
    • インチ: 1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1
    • InChIKey: AYOUDDAETNMCBW-GSHUGGBRSA-N
    • SMILES: FC(CC[C@@H](C(N[C@@H]1C(N(C)C2C=CC=CC=2C(C2C=CC=CC=2)=N1)=O)=O)[C@@H](C(N)=O)CCC(F)(F)F)(F)F

計算された属性

  • 精确分子量: 556.19090968g/mol
  • 同位素质量: 556.19090968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 39
  • 回転可能化学結合数: 12
  • 複雑さ: 916
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.5

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (7.8E-4 g/L) (25 ºC),
  • 光学活性: [α]/D -100 to -110°, c = 1 in DMSO

Bms-906024 Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:room temp

Bms-906024 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChemScence
CS-0008191-10mg
BMS-906024
1401066-79-2 98.07%
10mg
$2400.0 2022-04-27
A2B Chem LLC
AE43522-25mg
BMS-906024
1401066-79-2 98%
25mg
$5235.00 2024-04-20
Ambeed
A988147-10mg
(2R,3S)-n1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide
1401066-79-2 95%
10mg
$2400.0 2024-06-02
Ambeed
A988147-25mg
(2R,3S)-n1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide
1401066-79-2 95%
25mg
$5200.0 2024-06-02
Ambeed
A988147-5mg
(2R,3S)-n1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide
1401066-79-2 95%
5mg
$1950.0 2025-02-20
MedChemExpress
HY-15670-1mg
BMS-906024
1401066-79-2 98.10%
1mg
¥5800 2024-04-20
1PlusChem
1P009IUA-5mg
BMS-906024
1401066-79-2 98%
5mg
$1696.00 2024-06-21
A2B Chem LLC
AE43522-5mg
BMS-906024
1401066-79-2 98%
5mg
$1485.00 2024-04-20
A2B Chem LLC
AE43522-10mg
BMS-906024
1401066-79-2 98%
10mg
$2435.00 2024-04-20
MedChemExpress
HY-15670-5mg
BMS-906024
1401066-79-2 98.10%
5mg
¥14500 2023-08-31

Bms-906024 関連文献

Bms-906024に関する追加情報

Introduction to Compound with CAS No. 1401066-79-2 and Product Name Bms-906024

The compound with the CAS number 1401066-79-2 and the product name Bms-906024 represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of 1401066-79-2 exhibits a complex arrangement of atoms that contributes to its distinctive chemical behavior, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of Bms-906024 in the context of therapeutic interventions. The compound has been shown to exhibit potent biological activity, particularly in the inhibition of specific enzymatic pathways that are implicated in various diseases. Researchers have been particularly interested in its potential to modulate inflammatory responses, which could have significant implications for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The chemical properties of 1401066-79-2 have been extensively studied to understand its mechanism of action. Initial experiments have revealed that the compound interacts with target proteins in a highly specific manner, leading to a cascade of biological events that ultimately result in therapeutic effects. This specificity is crucial for minimizing side effects and maximizing efficacy, two key considerations in drug development.

In addition to its therapeutic potential, Bms-906024 has also been explored for its role in preclinical models. Animal studies have demonstrated encouraging results, showing that the compound can effectively reduce disease symptoms without causing significant adverse reactions. These findings have laid the groundwork for further clinical trials, which are now underway to evaluate its safety and efficacy in human populations.

The synthesis of 1401066-79-2 has been a challenging but rewarding endeavor. Chemists have developed innovative synthetic routes that allow for high yields and purity, ensuring that the compound is suitable for both research and commercial purposes. The synthetic process involves multiple steps, each requiring precise control over reaction conditions to achieve the desired outcome. This level of precision is essential for producing a compound that meets the stringent standards of the pharmaceutical industry.

One of the most exciting aspects of Bms-906024 is its potential to be used as a lead compound for the development of new drugs. By understanding its structure-activity relationships, researchers can make informed modifications to enhance its therapeutic properties. This approach has already led to the discovery of several analogs with improved efficacy and reduced toxicity. The ability to fine-tune the chemical structure of such compounds underscores their importance in modern drug discovery.

The regulatory landscape for compounds like 1401066-79-2 is also an important consideration. Regulatory agencies require rigorous testing to ensure that new drugs are safe and effective before they can be approved for clinical use. The journey from discovery to market approval is long and complex, but it is essential for bringing new treatments to patients who need them.

Future research directions for Bms-906024 include exploring its potential applications in other therapeutic areas. Given its broad spectrum of activity, there is significant interest in investigating its use against conditions such as cancer, neurodegenerative diseases, and infectious diseases. Collaborative efforts between academia and industry are crucial for accelerating these studies and translating laboratory findings into tangible benefits for patients.

In conclusion, the compound with CAS number 1401066-79-2 and product name Bms-906024 represents a promising advancement in chemical and biomedical research. Its unique structural properties and potential therapeutic applications make it a valuable asset in the fight against various diseases. As research continues to uncover new insights into its mechanisms of action, it is likely that we will see further developments that will enhance our ability to treat complex medical conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1401066-79-2)Bms-906024
A936783
Purity:99%/99%/99%
はかる:5mg/10mg/25mg
Price ($):1305.0/2160.0/4680.0